3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
Description
3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a synthetic small molecule characterized by a trifluoromethyl-substituted pyrimidine core linked to a piperazine ring. The propan-1-one backbone is functionalized with a phenylsulfonyl group, which introduces strong electron-withdrawing properties. This structural motif is common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles, particularly in targeting enzymes or receptors where hydrophobic and polar interactions are critical. The trifluoromethyl group on the pyrimidine ring enhances metabolic stability and binding affinity, while the piperazine moiety contributes to solubility and conformational flexibility .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)15-12-16(23-13-22-15)24-7-9-25(10-8-24)17(26)6-11-29(27,28)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNSZQIWKMULLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one generally involves multiple steps:
Starting Materials: : A suitable phenylsulfonyl precursor, a 6-(trifluoromethyl)pyrimidine derivative, and piperazine.
Reaction Conditions: : The reactions are typically conducted in an inert atmosphere, using solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reagents such as bases (e.g., potassium carbonate) and coupling agents (e.g., EDCI) facilitate the formation of desired intermediates.
Purification: : The intermediates and final product are purified using techniques like chromatography.
Industrial Production Methods
While specific industrial-scale methods for producing this compound are not well-documented, the principles would mirror laboratory synthesis with optimizations for efficiency, yield, and cost-effectiveness. Scaling up would involve larger reactors, continuous flow systems, and automated purification processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitutions, particularly at the sulfonyl or piperazine sites.
Reduction/Oxidation: : The phenylsulfonyl group can be reduced under specific conditions, and the compound may participate in oxidation reactions, affecting the functional groups.
Common Reagents and Conditions
Reagents: : Sodium borohydride for reductions, bromine or hydrogen peroxide for oxidation.
Conditions: : Typical conditions include varying temperatures (0°C to reflux), solvents like ethanol, and catalysts as needed.
Major Products
Depending on the reaction conditions, products may include derivatives with altered sulfonyl or pyrimidine groups, which may further react to form complex organic molecules.
Scientific Research Applications
Chemistry
Catalysis: : Investigated for roles in catalytic cycles due to its functional groups.
Ligand Design: : Used as a scaffold for designing ligands in coordination chemistry.
Biology
Biochemical Probes: : Utilized in studying protein interactions and cellular pathways due to its capacity to bind selectively to biological targets.
Medicine
Drug Discovery: : Explored as a potential lead compound for developing pharmaceuticals, especially targeting receptors or enzymes implicated in diseases.
Diagnostics: : Modified to form part of diagnostic agents in imaging techniques.
Industry
Material Science: : Investigated for potential in creating novel materials with unique electronic or structural properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets:
Receptors: : Binding to cellular receptors may alter signaling pathways.
Enzymes: : Inhibition or activation of enzymes, affecting biochemical reactions.
Pathways: : Involvement in metabolic or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22)
- Structure : Shares the propan-1-one and piperazine backbone but replaces the phenylsulfonyl group with a thiophene-thioether moiety.
- This substitution may alter solubility and metabolic stability .
- Activity : MK22 was evaluated for CNS activity, suggesting that sulfur-containing substituents influence blood-brain barrier permeability.
EUROPEAN PATENT EP 4 374 877 A2 Compounds
- Structure: Includes 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide.
- Key Differences : Incorporates a diazaspirodecene core instead of propan-1-one, increasing conformational rigidity. The trifluoromethylpyrimidine group is retained, highlighting its importance in binding .
- Application : Patent claims emphasize kinase inhibition, suggesting structural versatility in targeting enzymatic active sites.
Urea Derivatives (Molecules, 2013)
- Structure : Compounds such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) feature a urea linker and thiazole-piperazine scaffold.
- Key Differences : The urea group replaces the propan-1-one, introducing hydrogen-bonding capacity. Yields for these derivatives range from 83.7% to 88.9%, with molecular weights between 466.2 and 602.2 Da .
- Activity : These compounds were screened for anticancer activity, demonstrating that electron-withdrawing substituents (e.g., Cl, CF₃) correlate with enhanced potency.
Substituent Effects on Pharmacological Properties
Trifluoromethylpyrimidine Group
- Role : Present in all compared compounds, this group is critical for hydrophobic interactions and resistance to oxidative metabolism.
- Example : In Example 28 (), the trifluoromethylpyrimidine-piperazine fragment is coupled to a cyclopentylamine scaffold, yielding a molecular weight >500 Da. This highlights the group’s compatibility with diverse backbones .
Sulfonyl vs. Thioether Substituents
- Phenylsulfonyl : Enhances electrophilicity and stability toward nucleophilic attack compared to thiophenethio groups. May improve target residence time in enzyme inhibition.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Phenylsulfonyl Group : Known for its role in enhancing solubility and biological activity.
- Trifluoromethylpyrimidine : This moiety is often associated with increased lipophilicity and biological potency.
- Piperazine Ring : Commonly used in drug design for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the trifluoromethylpyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown promising antifungal and antibacterial activities, which can be attributed to their ability to inhibit key enzymes or disrupt cellular processes in pathogens .
Cytotoxicity Assessments
In vitro studies have demonstrated that the compound exhibits moderate cytotoxicity against various cancer cell lines. The cytotoxic effects were evaluated using assays such as MTT and LDH, showing that while the compound can reduce cell viability, it does so at concentrations significantly higher than those required to exert antimicrobial effects .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The phenylsulfonyl group may interact with cysteine residues in target enzymes, inhibiting their activity. This mechanism is similar to other sulfone compounds known for their enzyme inhibition properties .
- Disruption of Cellular Integrity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially leading to disruptions in cellular integrity and function .
Study on Antifungal Activity
A study investigating the antifungal efficacy of related pyrimidine derivatives revealed that compounds with similar structures showed high activity against Botrytis cinerea, a common fungal pathogen. The tested compounds demonstrated control efficiencies comparable to established fungicides .
Assessment of Selectivity
In a selectivity index evaluation, certain derivatives exhibited a favorable profile, showing potent anti-parasitic activity with minimal cytotoxic effects on mammalian cells. This selectivity suggests potential therapeutic applications in treating infections without significant toxicity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
